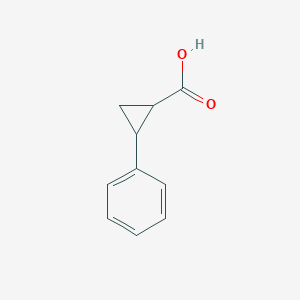
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
Vue d'ensemble
Description
The (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid and its derivatives, such as vinyl-ACCA, are crucial pharmacophoric units in the development of new drugs, notably as highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors. Their synthesis and study reflect the demand for highly constrained, stereochemically defined molecules in pharmaceutical research (Sato et al., 2016).
Synthesis Analysis
Synthesis approaches for (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid and its analogues involve biocatalytic, catalytic, and stoichiometric methods ensuring the production of these compounds with high enantiomeric excess (ee). These methods are critical for generating the structural complexity and stereochemical precision required for pharmaceutical applications (Kawashima et al., 2015).
Molecular Structure Analysis
The molecular structures of cyclopropanecarboxylic acid derivatives, including (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, have been elucidated using X-ray crystallography, demonstrating the influence of substituents on the conformation and the spatial arrangement of the cyclopropane ring and its attached groups (Korp et al., 1983).
Chemical Reactions and Properties
Chemical reactions involving cyclopropanecarboxylic acids often explore the reactivity of the cyclopropane ring under various conditions, leading to a wide range of derivatives with potential biological activity. These transformations are pivotal in synthesizing key intermediates for pharmaceuticals (Lou et al., 2013).
Applications De Recherche Scientifique
Cancer Therapy
Retinoids, closely related in structure to cyclopropanecarboxylic acids, have been extensively studied for their applications in cancer therapy. They are known to induce differentiation and/or growth inhibition in various tumor cell lines. Specifically, all-trans retinoic acid (RA) has demonstrated dramatic antitumor effects in acute promyelocytic leukemia (APL) patients and has shown significant clinical responses in cutaneous T-cell malignancies, juvenile chronic myelogenous leukemia, and dermatologic malignancies (Smith et al., 1992). Additionally, retinoic acids, including ATRA, 9-cis retinoic acid, and 13-cis retinoic acid, have been explored for their inhibitory effects on cell proliferation across various solid cancers, although their efficacy and mechanisms of action vary by cancer type (Costantini et al., 2020).
Agricultural Improvements
In agriculture, 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase producing plant growth-promoting rhizobacteria (PGPR) have been identified as a future significant environmental remediation approach. These bacteria can lower stress susceptibility in plants by equilibrating ethylene levels, which are crucial for managing various abiotic stresses in crop plants (Murali et al., 2021). The role of similar compounds, potentially including derivatives of cyclopropanecarboxylic acid, could be inferred in enhancing plant growth and stress resistance, highlighting the importance of such chemical structures in agricultural sciences.
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It could also include information on safe handling and disposal procedures.
Orientations Futures
This could include potential applications for the compound, areas of research that could be explored, and how modifications to the compound could alter its properties or reactivity.
Please note that not all of this information may be available for all compounds, especially those that have not been extensively studied. For a specific compound, it would be necessary to consult the primary scientific literature and databases of chemical information. I hope this general approach is helpful! If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
(1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid | |
CAS RN |
48126-51-8 | |
| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048126518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-CIS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTN6536VE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



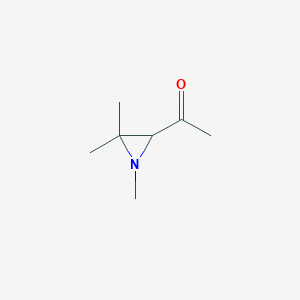
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)

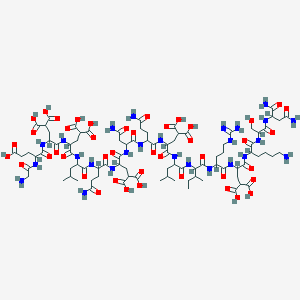
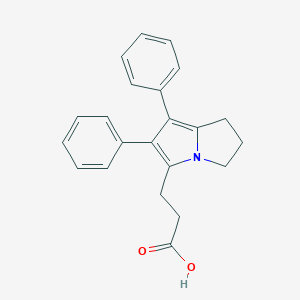
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
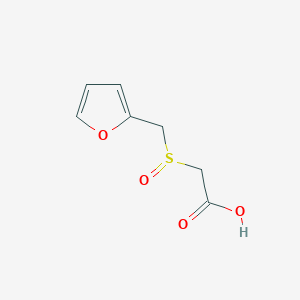
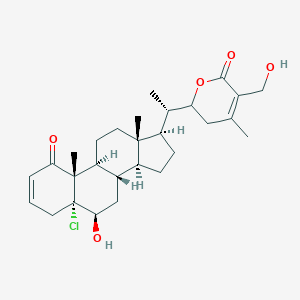



![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
